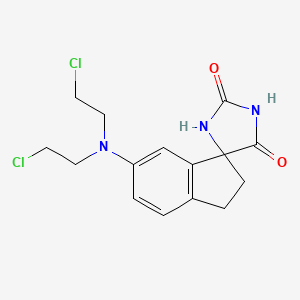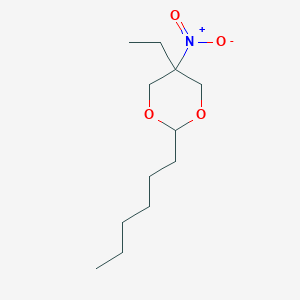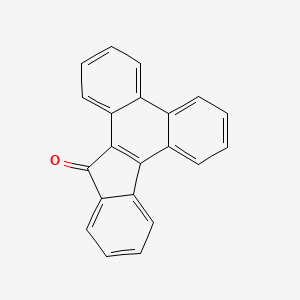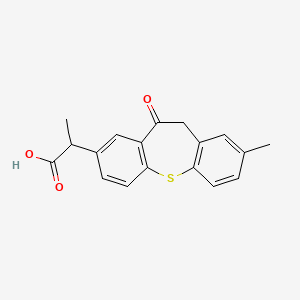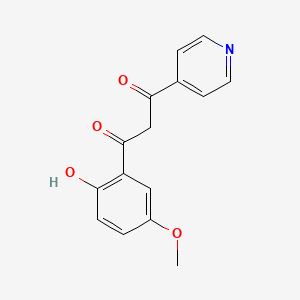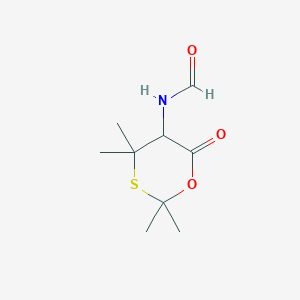
n-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide: is a synthetic organic compound with the molecular formula C₉H₁₅NO₃S. This compound features a unique structure that includes a formamide group attached to a 1,3-oxathiane ring, which is further substituted with four methyl groups and an oxo group. Its distinct chemical structure makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide typically involves the following steps:
Formation of the 1,3-Oxathiane Ring: The initial step involves the formation of the 1,3-oxathiane ring. This can be achieved by reacting a suitable diol with a sulfur-containing reagent under acidic conditions to form the oxathiane ring.
Introduction of the Formamide Group: The formamide group is introduced by reacting the oxathiane intermediate with formic acid or a formamide derivative under controlled conditions.
Methylation: The final step involves the methylation of the oxathiane ring to introduce the four methyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the oxathiane intermediate and formamide derivatives.
Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Industrial purification techniques such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The formamide group can participate in nucleophilic substitution reactions, where the formyl hydrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydroxyl Derivatives: From reduction reactions.
Substituted Formamides: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Polymer Chemistry: Used in the production of specialized polymers with unique properties.
Material Science: Employed in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism by which N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active site residues, while the oxathiane ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethyl-4-piperidyl)formamide: Similar structure but with a piperidine ring instead of an oxathiane ring.
N-(2,2,4,4-Tetramethyl-6-oxo-1,3-dioxan-5-yl)formamide: Similar structure but with a dioxane ring instead of an oxathiane ring.
Uniqueness
N-(2,2,4,4-Tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide is unique due to the presence of the oxathiane ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
6632-64-0 |
|---|---|
Molecular Formula |
C9H15NO3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-(2,2,4,4-tetramethyl-6-oxo-1,3-oxathian-5-yl)formamide |
InChI |
InChI=1S/C9H15NO3S/c1-8(2)6(10-5-11)7(12)13-9(3,4)14-8/h5-6H,1-4H3,(H,10,11) |
InChI Key |
PCVDWCKTZVLQHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)OC(S1)(C)C)NC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



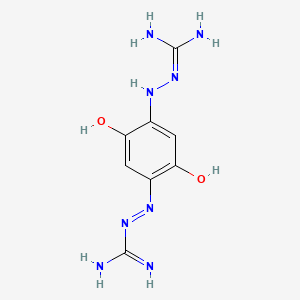
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

